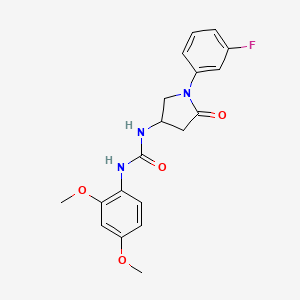

1-(2,4-Dimethoxyphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as DFP-10825 and is a member of the pyrrolidinyl urea class of compounds.

Scientific Research Applications

Electron Transfer in Ruthenium and Osmium Complexes

Research on ruthenium and osmium complexes, featuring urea ligands, explores electron transfer across hydrogen bonds. The study reveals that such complexes can undergo reversible oxidation without significant potential splitting, indicating that urea ligands do not support electron transfer due to their non-contribution to the occupied frontier levels (Pichlmaier et al., 2009).

Orexin Receptor Mechanisms and Compulsive Eating

The role of orexin receptors in compulsive eating behaviors is highlighted through the evaluation of various antagonists, including a selective OX1R antagonist. These findings suggest that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating and other eating disorders with a compulsive component (Piccoli et al., 2012).

Development of Anticancer Agents

A study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents shows significant antiproliferative effects against various cancer cell lines. These compounds are identified as potential BRAF inhibitors for further cancer research (Feng et al., 2020).

Corrosion Inhibition for Mild Steel

The use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions demonstrates the potential of urea derivatives in protecting industrial materials. These compounds exhibit strong adsorption on the steel surface, leading to efficient corrosion inhibition (Mistry et al., 2011).

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O4/c1-26-15-6-7-16(17(10-15)27-2)22-19(25)21-13-9-18(24)23(11-13)14-5-3-4-12(20)8-14/h3-8,10,13H,9,11H2,1-2H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPISGNFAHPOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-[(1H-1,2,4-triazol-3-ylthio)methyl]benzaldehyde](/img/structure/B2367597.png)

![3-(4-chlorophenyl)-3-hydroxy-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B2367600.png)

![N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2367604.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide](/img/structure/B2367607.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)

![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2367610.png)